(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
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Overview
Description
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often include visible light irradiation to promote the formation of the trifluoromethyl radical, which then reacts with the phenyl ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties, making them valuable in similar applications.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of trifluoromethylated compounds, it shares some structural similarities with (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group with the morpholinone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLUIUJLIBKQK-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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